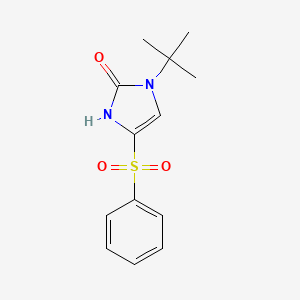

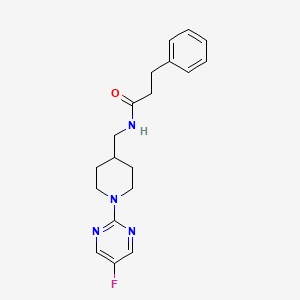

1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

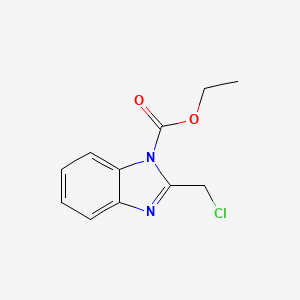

1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one, also known as TBSI, is a chemical compound that has gained significant attention in the field of pharmaceutical research. It belongs to the class of imidazol-2-one derivatives and has been found to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis :

- Baeckvall et al. (1993) demonstrated the use of tert-butyl peroxide in the epoxidation of 2-(phenylsulfonyl) 1,3-dienes, leading to regioselective monoepoxides. This research highlights the utility of tert-butyl compounds in organic synthesis (Baeckvall, Ericsson, Juntunen, Nájera, & Yus, 1993).

- Guinchard, Vallée, and Denis (2005) described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which serve as N-(Boc)-protected nitrones in reactions with organometallics, demonstrating their potential as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Material Science and Fluorescence Studies :

- Huang et al. (2014) synthesized bipolar materials for thermally activated delayed fluorescence based on tert-butyl and phenylsulfonylphenyl groups, highlighting their photophysical and electrochemical properties (Huang et al., 2014).

- Liu et al. (2015) created blue thermally activated delayed fluorescence molecules using bis(phenylsulfonyl)benzene, showing the significance of tert-butyl groups in developing high-efficiency luminescent materials (Liu et al., 2015).

Chemical Kinetics and Catalysis :

- Elavarasan, Kondamudi, and Upadhyayula (2011) studied the kinetics of phenol alkylation using tert-butyl alcohol and sulfonic acid functional ionic liquid catalysts. Their work contributes to understanding the catalytic processes involving tert-butyl compounds (Elavarasan, Kondamudi, & Upadhyayula, 2011).

Pharmaceutical Chemistry and Chemical Transformations :

- Yang, Pan, and List (2009) worked on the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate by asymmetric Mannich reaction, a process relevant to the synthesis of pharmaceutically active compounds (Yang, Pan, & List, 2009).

Environmental Chemistry and Sensor Development :

- Emandi, Flanagan, and Senge (2018) developed fluorescent imidazole-based chemosensors for the detection of cyanide and mercury ions, highlighting the role of tert-butyl groups in sensor development (Emandi, Flanagan, & Senge, 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The compound, being a sulfonyl derivative, may exhibit its action through the formation of a stable acylated enzyme, resulting in a loss of proteolytic activity . The tert-butyl group in the compound could elicit a unique reactivity pattern, contributing to its mode of action .

Biochemical Pathways

The compound might be involved in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis . This process could affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Similar compounds have been studied in animal models, providing some insight into potential pharmacokinetic behavior .

Result of Action

The molecular and cellular effects of the compound’s action could be diverse, depending on its targets and the biochemical pathways it affects. For instance, if it acts as an enzyme inhibitor, it could alter the rate of certain biochemical reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the crowded tert-butyl group might exhibit unique reactivity patterns under different environmental conditions .

Propiedades

IUPAC Name |

5-(benzenesulfonyl)-3-tert-butyl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-13(2,3)15-9-11(14-12(15)16)19(17,18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFRCHMXCHECMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(NC1=O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

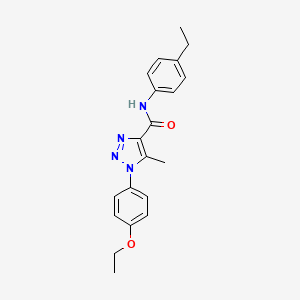

![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2486327.png)

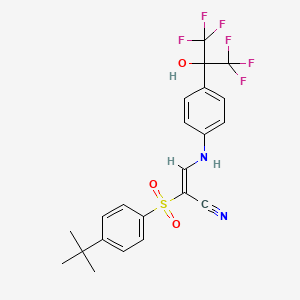

![N-(2,4-Dimethoxyphenyl)-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2486336.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2486342.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2486343.png)